

Synthesis protocol for 2-(6-Bromo-1H-indol-3-yl)acetic acid

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Compound of Interest

Compound Name: 2-(6-Bromo-1H-indol-3-yl)acetic acid

Cat. No.: B120042

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An Application Note for the Synthesis of **2-(6-Bromo-1H-indol-3-yl)acetic acid**

Introduction

2-(6-Bromo-1H-indol-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of indole-3-acetic acid, a natural plant auxin, it serves as a crucial synthetic intermediate. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of complex molecules, including potential kinase inhibitors and tryptamine derivatives with diverse biological activities. [1] This application note provides a detailed, two-step protocol for the synthesis of **2-(6-Bromo-1H-indol-3-yl)acetic acid** starting from the commercially available 6-bromoindole. The described methodology is robust, scalable, and founded on well-established principles of indole chemistry.

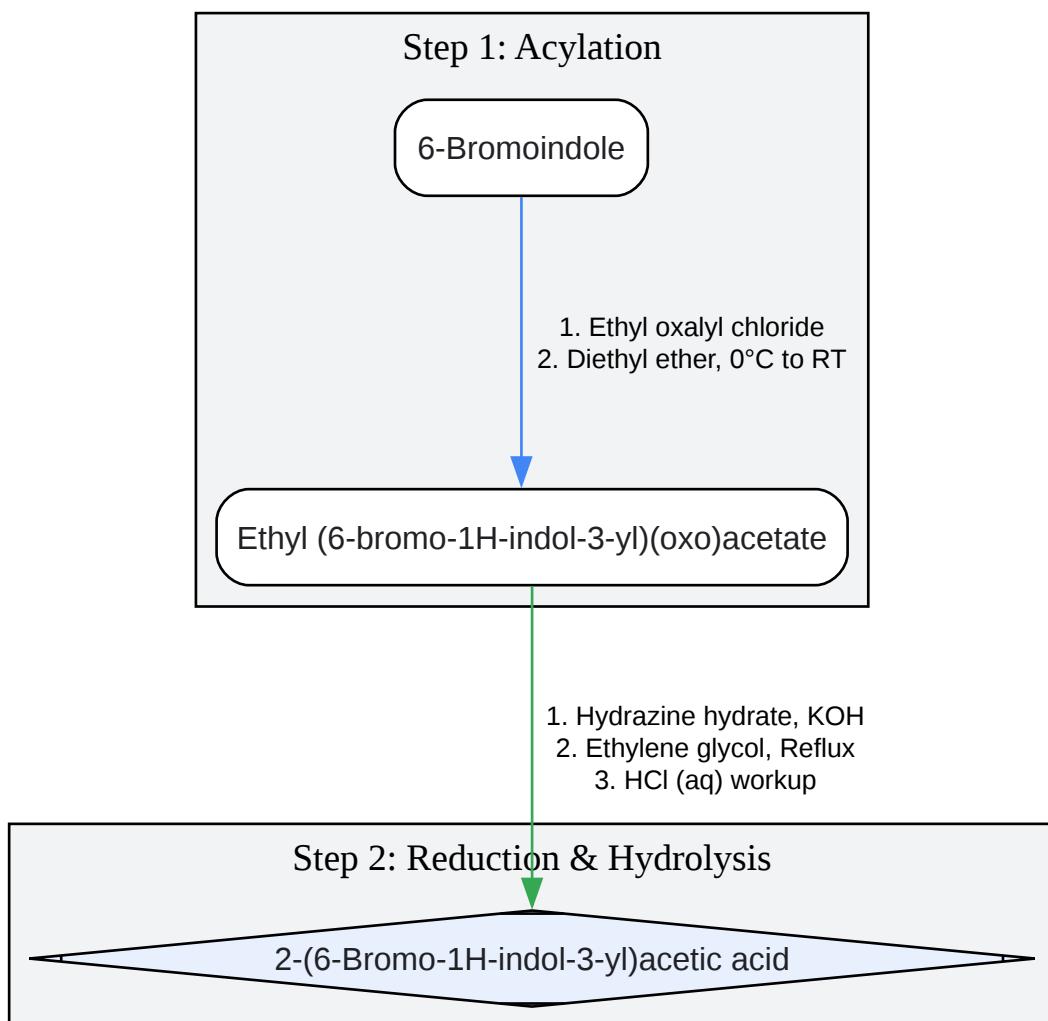
Synthesis Strategy Overview

The selected synthetic pathway involves two primary stages:

- **Electrophilic Acylation:** A Friedel-Crafts-type acylation of 6-bromoindole at the electron-rich C-3 position using ethyl oxalyl chloride. This step introduces the required two-carbon ketoester framework.

- Modified Wolff-Kishner Reduction: Reduction of the C-3 glyoxylyl ketone to a methylene group and simultaneous saponification of the ethyl ester to the desired carboxylic acid using hydrazine hydrate and potassium hydroxide.

This approach is advantageous due to the accessibility of the starting material, the high regioselectivity of the initial acylation, and the efficiency of the one-pot reduction and hydrolysis step.



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